molecular formula C25H23BrN4OS B11080717 1-(4-bromophenyl)-2-{[4-(2-methylphenyl)-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

1-(4-bromophenyl)-2-{[4-(2-methylphenyl)-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

Cat. No.: B11080717
M. Wt: 507.4 g/mol
InChI Key: ZFQCTLSIYHJKGD-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-{[4-(2-methylphenyl)-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is a complex organic compound featuring a bromophenyl group, a triazole ring, and a sulfanyl ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)-2-{[4-(2-methylphenyl)-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Triazole Ring: Starting with 2-methylphenyl hydrazine and 4-methylbenzaldehyde, a condensation reaction forms the hydrazone intermediate. This intermediate undergoes cyclization with thiourea to form the triazole ring.

    Bromination: The triazole compound is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromophenyl group.

    Sulfur Introduction: The brominated triazole is reacted with ethanethiol under basic conditions to introduce the sulfanyl ethanone moiety.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis, focusing on yield improvement, cost reduction, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles might be employed.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-2-{[4-(2-methylphenyl)-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom can be substituted with nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-CPBA.

    Reduction: Pd/C, hydrogen gas.

    Substitution: Amines, thiols, often in the presence of a base like potassium carbonate (K2CO3).

Major Products:

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology: In biological research, it may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Industry: In the materials science industry, it could be used in the synthesis of novel polymers or as a precursor for advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-2-{[4-(2-methylphenyl)-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring and sulfanyl group could play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-2-{[4-(2-methylphenyl)-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
  • 1-(4-Fluorophenyl)-2-{[4-(2-methylphenyl)-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

Uniqueness: The presence of the bromine atom in 1-(4-bromophenyl)-2-{[4-(2-methylphenyl)-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone distinguishes it from its chlorinated and fluorinated analogs, potentially affecting its reactivity and biological activity. Bromine’s larger atomic size and different electronic properties can lead to unique interactions in chemical and biological systems.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C25H23BrN4OS

Molecular Weight

507.4 g/mol

IUPAC Name

1-(4-bromophenyl)-2-[[5-[(4-methylanilino)methyl]-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone

InChI

InChI=1S/C25H23BrN4OS/c1-17-7-13-21(14-8-17)27-15-24-28-29-25(30(24)22-6-4-3-5-18(22)2)32-16-23(31)19-9-11-20(26)12-10-19/h3-14,27H,15-16H2,1-2H3

InChI Key

ZFQCTLSIYHJKGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=CC=C3C)SCC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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